molecular formula C10H12BrNO B1525266 3-(4-Bromo-3-methylphenoxy)azetidine CAS No. 1220038-48-1

3-(4-Bromo-3-methylphenoxy)azetidine

Cat. No.: B1525266
CAS No.: 1220038-48-1
M. Wt: 242.11 g/mol
InChI Key: FLCINJCNBKMRFU-UHFFFAOYSA-N
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Description

3-(4-Bromo-3-methylphenoxy)azetidine ( 1220038-48-1) is a chemical compound with the molecular formula C 10 H 12 BrNO and a molecular weight of 242.11 g/mol . This azetidine derivative is characterized by a bromo- and methyl-substituted phenoxy group, a structure that makes it a valuable intermediate in medicinal chemistry and drug discovery research. As a small, rigid heterocycle, the azetidine ring is of significant interest in the design of novel pharmacologically active molecules, often used to improve the physicochemical and metabolic properties of lead compounds . This product is intended for research and development purposes only. It is supplied with a recommended storage condition of sealed in a dry environment at 2-8°C, and it may require cold-chain transportation to ensure stability . Researchers are advised to consult the safety data sheet for proper handling procedures. In laboratory settings, this compound serves as a key building block for the synthesis of more complex molecules, particularly in the exploration of new therapeutic agents. It is not for diagnostic, therapeutic, or household use.

Properties

IUPAC Name

3-(4-bromo-3-methylphenoxy)azetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO/c1-7-4-8(2-3-10(7)11)13-9-5-12-6-9/h2-4,9,12H,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLCINJCNBKMRFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC2CNC2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(4-Bromo-3-methylphenoxy)azetidine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, pharmacological properties, and relevant case studies.

Structural Overview

The compound features a four-membered heterocyclic azetidine ring substituted with a 4-bromo-3-methylphenoxy group. This structural arrangement contributes to its unique chemical properties and potential applications in drug discovery. The azetidine ring is characterized by high ring strain, which enhances its reactivity compared to other cyclic compounds. The presence of the bromine and methyl groups on the phenoxy substituent increases lipophilicity, potentially influencing its biological interactions.

Research indicates that this compound interacts with various biological targets, including enzymes and receptors. The modifications on the azetidine ring can significantly affect its binding affinity and mechanism of action, leading to enhanced efficacy in therapeutic applications. Key mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical biological pathways.
  • Receptor Interaction : It could modulate receptor activity, influencing cellular signaling pathways.
  • Nucleophilic and Electrophilic Reactions : The inherent strain of the azetidine ring allows for diverse chemical reactions, enhancing its reactivity in biological systems.

Anticancer Properties

Recent studies have highlighted the potential anticancer activity of this compound. For instance, compounds structurally similar to it have been evaluated for their cytotoxic effects against various cancer cell lines. In one study, modifications on the azetidine structure led to compounds that exhibited significant growth inhibition against cancer cells with IC50 values lower than established chemotherapeutics .

Cell Line IC50 (µM) Comparison Drug Comparison IC50 (µM)
HEPG21.18 ± 0.14Staurosporine4.18 ± 0.05
MCF70.67Ethidium Bromide2.71 ± 0.18
PC-30.80--
HCT-1160.87--

These findings suggest that structural modifications can enhance anticancer activity, making azetidines promising candidates in drug development.

Antimicrobial Activity

In addition to anticancer properties, there is emerging evidence suggesting that this compound may exhibit antimicrobial activity. Compounds with similar structures have been shown to possess inhibitory effects against various bacterial strains, indicating potential applications in treating infections.

Case Studies

  • Cytotoxicity Assay : A study evaluated the cytotoxic effects of several azetidine derivatives, including this compound, using the MTT assay on multiple cancer cell lines. Results demonstrated significant cytotoxicity with varying degrees of potency depending on structural modifications.
  • Molecular Docking Studies : Computational studies have been performed to predict the binding affinities of this compound with key biological targets such as thymidylate synthase and HDAC enzymes. These studies provide insights into how structural variations influence biological activity.

Scientific Research Applications

Biological Activities

Anticancer Properties
Research has shown that azetidine derivatives, including 3-(4-Bromo-3-methylphenoxy)azetidine, exhibit significant anticancer activities. For instance, compounds with similar azetidine structures have been evaluated for their cytotoxic effects against various cancer cell lines. Notably, studies have indicated that certain azetidine derivatives can inhibit cell proliferation and induce apoptosis in cancer cells, making them promising candidates for drug development in oncology .

Antimicrobial Activity
The compound also demonstrates antimicrobial properties. Similar azetidine derivatives have been tested against a range of bacterial and fungal strains, showing effective inhibition of microbial growth. This suggests that this compound could be explored further as a potential antimicrobial agent .

Synthetic Methodologies

Synthesis of Azetidines
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Recent advances in synthetic chemistry have improved the efficiency and yield of azetidine synthesis through various methods such as thermal isomerization and catalytic reactions. These methods facilitate the introduction of functional groups that enhance the biological activity of the azetidine scaffold .

Case Studies

Case Study 1: Anticancer Screening
In a study conducted by Khan et al., various azetidine derivatives were synthesized and screened for their anticancer activity against leukemia cell lines. The results indicated that specific derivatives exhibited significant cytotoxicity, with IC50 values lower than those of standard chemotherapeutic agents. This highlights the potential of this compound as an effective anticancer agent .

Case Study 2: Antimicrobial Evaluation
Another study focused on evaluating the antimicrobial efficacy of azetidine derivatives against clinical isolates of bacteria. The findings revealed that certain derivatives showed substantial antibacterial activity, suggesting that modifications to the azetidine structure could lead to new antimicrobial agents .

Data Tables

Property Value/Observation
Cytotoxicity (IC50) < 10 µM for select derivatives against cancer cells
Antimicrobial Activity Effective against multiple bacterial strains
Synthetic Yield Up to 90% in optimized conditions

Comparison with Similar Compounds

Substituent Effects on Physical Properties

The physical properties of azetidine derivatives are significantly influenced by substituents. For example:

Compound Name Substituents Melting Point (°C) Molecular Weight (g/mol) Source
3-(4-Bromo-3-methylphenoxy)azetidine 4-Bromo-3-methylphenoxy Not reported 242.1*
3-(4-Chlorophenyl)-azetidine oxalate (ANT-290) 4-Chlorophenyl (×2) 219.6–221.1 340.2
3-(4-Fluorophenyl)-azetidine oxalate (ANT-318) 4-Fluorophenyl, 4-Chlorophenyl 170.9–172.9 323.8
cis-3j (spirooxindolo-β-lactam) 4-Bromo, 4-Chlorophenyl Not reported 409.05

*Calculated based on formula C₁₀H₁₂BrNO.

Key observations:

  • Halogen substituents : Bromine (atomic radius: 1.85 Å) and chlorine (0.99 Å) differ in size and polarizability, which may affect crystal packing (melting points) and intermolecular interactions. ANT-290 (Cl substituents) exhibits a higher melting point than ANT-318 (F substituent), suggesting stronger van der Waals forces with heavier halogens .

Structural Diversity in Spirooxindolo-β-Lactams

Compounds like cis-3j and cis-3k () incorporate azetidine rings into spiro frameworks, which are associated with enhanced stereochemical complexity and binding specificity. However, their larger size may limit bioavailability compared to simpler azetidines .

Preparation Methods

General Synthetic Strategy

The synthesis of 3-(4-Bromo-3-methylphenoxy)azetidine typically starts from a brominated methylphenol precursor and azetidine, involving the formation of a phenoxide ion followed by nucleophilic substitution to attach the azetidine ring. The key synthetic steps are:

  • Starting Materials: 4-bromo-3-methylphenol and azetidine.
  • Phenoxide Formation: Treatment of the bromomethylphenol with a strong base such as sodium hydride (NaH) to generate the phenoxide ion.
  • Nucleophilic Substitution: Reaction of the phenoxide ion with azetidine under aprotic solvent conditions (e.g., dimethylformamide (DMF)) at elevated temperatures to form the ether linkage.

This approach leverages the nucleophilicity of the phenoxide ion and the electrophilic nature of azetidine to form the target compound.

Step Reagents/Conditions Purpose
1 4-Bromo-3-methylphenol + NaH Generate phenoxide ion
2 Phenoxide ion + Azetidine in DMF, heat Nucleophilic substitution to form this compound

Reaction Conditions and Optimization

  • Base Selection: Sodium hydride is commonly used to deprotonate the phenol and form the phenoxide ion efficiently.
  • Solvent: Aprotic solvents such as DMF or dimethyl sulfoxide (DMSO) are preferred to stabilize the phenoxide and facilitate nucleophilic substitution.
  • Temperature: Elevated temperatures (e.g., 45–80 °C) are employed to promote the substitution reaction without decomposing sensitive intermediates.
  • Stoichiometry: Equimolar amounts of phenol and azetidine are recommended to minimize side reactions and maximize yield.
  • Purification: The crude product is typically purified by recrystallization or column chromatography (e.g., hexane/ethanol mixtures) to isolate pure this compound.

Industrial Scale Synthesis

On an industrial scale, the synthesis follows the same fundamental principles but incorporates process optimization for yield, purity, and safety:

  • Bulk Reactants: Large quantities of 4-bromo-3-methylphenol and azetidine are handled in reactors.
  • Continuous Flow Reactors: To improve reaction control and scalability, continuous flow systems may be used.
  • Automated Monitoring: Reaction parameters such as temperature, pH, and reactant feed rates are tightly controlled.
  • Purification: Industrial purification may involve recrystallization and chromatographic techniques adapted for large-scale throughput.

Alternative Synthetic Routes and Related Azetidine Syntheses

While direct nucleophilic substitution is the most straightforward method, alternative synthetic approaches for azetidine derivatives provide insights that could be adapted for this compound:

  • Superbase-Induced Cyclization: Use of strong bases like tert-butoxide and organolithium reagents at low temperatures (−78 °C) to generate azetidine rings from epoxide or halide precursors in tetrahydrofuran (THF).
  • Thermal Isomerization of Aziridines: Thermal rearrangement of aziridines in solvents like acetonitrile can yield brominated azetidines.
  • Boc-Protected Azetidine Intermediates: Use of N-Boc protected azetidine derivatives allows regio- and diastereoselective modifications, which can then be deprotected to yield the target azetidine.
  • Aza-Michael Addition: Addition of azetidine to unsaturated esters or aromatic amines under basic conditions to form substituted azetidines.

These methods highlight the versatility of azetidine synthesis and may be tailored for specific substitution patterns such as the 4-bromo-3-methylphenoxy substituent.

Summary Table of Preparation Methods

Method Key Reagents Conditions Advantages Limitations
Nucleophilic substitution of phenoxide with azetidine 4-Bromo-3-methylphenol, NaH, azetidine, DMF Heat (45–80 °C), aprotic solvent Direct, straightforward, high yield Requires careful temperature control to avoid decomposition
Superbase-induced azetidine formation tert-Butoxide, butyllithium, epoxides −78 °C, THF High regio- and stereoselectivity Requires low temperature and strong bases
Thermal isomerization of aziridines Aziridine precursors Heat in acetonitrile Efficient for brominated azetidines May require precursor synthesis
Boc-protected azetidine intermediates N-Boc-azetidine derivatives, amines Mild heating, organic solvents Allows regioselective modifications Multi-step, requires protection/deprotection
Aza-Michael addition Azetidine, unsaturated esters Moderate heat, base catalyst Moderate to good yields Limited to specific substrates

Research Findings and Notes

  • Electron-withdrawing substituents like bromine on the phenoxy ring enhance electrophilicity and facilitate nucleophilic substitution reactions, improving yields in coupling reactions.
  • Electron-donating groups (e.g., methoxy) can hinder azetidine ring formation due to increased electron density, which may reduce reaction efficiency.
  • Purification by column chromatography using hexane/ethanol mixtures with Rf values around 0.62 effectively isolates the product.
  • Industrial methods emphasize continuous flow and automated control to maximize yield and purity.
  • Spectroscopic analysis (NMR, IR) confirms the structural integrity of azetidine products and helps monitor regio- and stereochemistry.

Q & A

Q. What are the common synthesis routes for 3-(4-Bromo-3-methylphenoxy)azetidine, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves nucleophilic substitution or cyclization reactions. A key step is the coupling of a bromo-methylphenol derivative with an azetidine precursor. For example:

  • Nucleophilic substitution : Reacting 3-aminoazetidine with 4-bromo-3-methylphenol under basic conditions (e.g., K₂CO₃ in DMF) at 60–80°C for 12–24 hours .
  • Purification : Hydrochloride salt formation (e.g., HCl in diethyl ether) improves crystallinity and purity .
    Optimization Tips :
  • Use anhydrous solvents to minimize side reactions.
  • Monitor reaction progress via TLC or HPLC to adjust reaction time.
  • Catalytic systems like La(OTf)₃ can enhance regioselectivity in azetidine ring formation .

Q. How do substituents (e.g., bromine, methyl) influence the compound’s physicochemical properties?

Methodological Answer: Substituents affect electronic and steric properties:

  • Bromine : Increases molecular weight (MW ≈ 265 g/mol) and enhances electrophilicity, facilitating nucleophilic aromatic substitution .
  • Methyl group : Introduces steric hindrance, potentially slowing ring-opening reactions but improving metabolic stability .
    Data Table : Comparison of Analog Properties
CompoundSubstituentsReactivity (Relative Rate)LogP
This compoundBr, CH₃1.0 (reference)2.8
3-(4-Chlorophenoxy)azetidineCl1.52.1
3-(4-Fluorophenoxy)azetidineF2.21.9
Data derived from halogen electronegativity and lipophilicity trends .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s reactivity in ring-opening and functionalization reactions?

Methodological Answer: The azetidine ring’s strain (≈90° bond angles) drives reactivity:

  • Ring-opening : Under acidic conditions (e.g., H₂SO₄), the ring opens via SN2 mechanisms to form γ-chloroamines, which can cyclize into oxazinanones .
  • Functionalization : Electrophilic aromatic substitution (e.g., nitration) occurs at the para position of the phenoxy group due to bromine’s directing effects .
    Advanced Strategy : Use DFT calculations to map transition states and predict regioselectivity in derivatization .

Q. How can computational modeling predict biological interactions, such as enzyme inhibition?

Methodological Answer:

  • Docking Studies : Use software like AutoDock Vina to simulate binding to targets (e.g., kinases or GPCRs). The bromine atom may form halogen bonds with catalytic residues .
  • MD Simulations : Assess stability of ligand-target complexes over 100-ns trajectories to identify key binding motifs (e.g., azetidine ring’s NH as a hydrogen bond donor) .
    Validation : Compare computational predictions with in vitro assays (e.g., IC₅₀ measurements) to refine models .

Q. What strategies resolve contradictions in reported biological activities across structural analogs?

Methodological Answer:

  • Meta-analysis : Compile IC₅₀ data from analogs (e.g., bromo vs. chloro derivatives) to identify substituent-activity relationships. For example:
    • Bromine enhances cytotoxicity in cancer cell lines (e.g., IC₅₀ = 8 µM vs. 15 µM for chloro analogs) due to increased electrophilicity .
  • Experimental Design : Use isogenic cell lines to control for variability in membrane permeability and efflux pumps .

Q. What methodologies characterize the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

  • Forced Degradation Studies :
    • Acidic/alkaline hydrolysis : Incubate at pH 2 (HCl) and pH 12 (NaOH) at 40°C for 24 hours; analyze via LC-MS to identify degradation products (e.g., ring-opened amines) .
    • Thermal stability : Heat solid samples to 100°C for 48 hours; monitor decomposition via DSC/TGA .
  • Stabilization : Lyophilization or storage in inert atmospheres (N₂) reduces oxidative degradation .

Q. How do steric effects from the methyl group influence regioselectivity in cross-coupling reactions?

Methodological Answer:

  • Case Study : Suzuki-Miyaura coupling with phenylboronic acid. The methyl group at the 3-position directs coupling to the para position of the phenoxy ring, achieving >80% yield with Pd(PPh₃)₄ .
  • Steric Maps : Generate 3D molecular models (e.g., using Avogadro) to visualize hindered sites and optimize catalyst selection (e.g., bulky ligands for selective coupling) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-Bromo-3-methylphenoxy)azetidine
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3-(4-Bromo-3-methylphenoxy)azetidine

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